Product packaging for Acetophenone oxime(Cat. No.:CAS No. 613-91-2)

Acetophenone oxime

Cat. No.: B1294928
CAS No.: 613-91-2
M. Wt: 135.16 g/mol
InChI Key: JHNRZXQVBKRYKN-UHFFFAOYSA-N
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Description

Historical Context of Oxime Chemistry and the Significance of Acetophenone (B1666503) Oxime

The field of oxime chemistry dates back to the 19th century, with the first synthesis of an oxime credited to Victor Meyer in 1882. nih.govnumberanalytics.com Oximes, characterized by the C=N-OH functional group, are formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This discovery opened a new chapter in organic chemistry, providing a method for the identification, purification, and protection of carbonyl compounds. magritek.commisuratau.edu.ly

Acetophenone oxime, derived from the simple aromatic ketone acetophenone, quickly became a subject of interest. fiveable.me Its crystalline nature and the ability to exist as geometric isomers (E and Z) made it a valuable compound for studying the stereochemistry of the C=N double bond. wikipedia.orgmisuratau.edu.ly Early research on this compound contributed to the understanding of fundamental reactions such as the Beckmann rearrangement, a reaction that converts an oxime into an amide. fiveable.memasterorganicchemistry.com This rearrangement, discovered in the late 19th century, became a cornerstone of industrial processes, most notably in the synthesis of caprolactam, the precursor to Nylon-6. numberanalytics.comacs.org The study of this compound and its derivatives provided a more accessible model system compared to more complex oximes for elucidating the mechanisms of such rearrangements.

Academic Relevance of this compound as a Model System in Organic Synthesis

The academic importance of this compound lies in its utility as a model substrate for a variety of significant organic reactions. Its relatively simple structure allows for clear investigation and understanding of reaction mechanisms, which can then be applied to more complex systems.

The Beckmann Rearrangement: this compound is a classic substrate for studying the Beckmann rearrangement. masterorganicchemistry.comnih.gov This reaction involves the acid-catalyzed conversion of the oxime to N-phenylacetamide (acetanilide). magritek.comunive.it The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.com The study of substituted acetophenone oximes has provided detailed insights into the electronic and steric effects on the rearrangement, confirming the formation of an N-arylnitrilium ion intermediate. researchgate.net Various catalysts, including solid acids and organocatalysts like trifluoroacetic acid, have been investigated using this compound to develop milder and more efficient reaction conditions. unive.itresearchgate.nettandfonline.com

The Neber Rearrangement: this compound is also a key substrate in the Neber rearrangement, which converts a ketoxime into an α-amino ketone. wikipedia.org The reaction typically proceeds by converting the oxime to a good leaving group, such as a tosylate, followed by treatment with a base to form an azirine intermediate, which is then hydrolyzed. wikipedia.orgorgsyn.org Studies with this compound have been instrumental in understanding the reaction pathway and its competition with the Beckmann rearrangement. wikipedia.orgscribd.com

Other Synthetic Applications: Beyond these classic rearrangements, this compound serves as a precursor in various other synthetic transformations. It can be reduced to form primary amines or undergo O-alkylation to produce oxime ethers, which are valuable intermediates in medicinal chemistry and materials science. nih.govarpgweb.com Furthermore, this compound and its derivatives are used as ligands in transition-metal-catalyzed reactions, such as the Mizoroki-Heck reaction. researchgate.net The formation of this compound itself is a prime example of nucleophilic addition to a carbonyl group, a fundamental concept in organic chemistry. fiveable.me

Contemporary Research Challenges and Opportunities for this compound

Current research continues to explore new facets of this compound chemistry, addressing existing challenges and uncovering new opportunities.

Catalysis and Green Chemistry: A significant area of research focuses on developing more sustainable and efficient catalytic systems for reactions involving this compound. This includes the use of solid acid catalysts, reusable organocatalysts, and microwave-assisted synthesis to reduce reaction times and minimize waste. tandfonline.comscirp.org For instance, the use of trifluoroacetic acid as a catalyst for the Beckmann rearrangement of this compound allows for easy recovery and reuse of the catalyst and solvent. unive.it

Photochemistry and Radical Chemistry: The photochemical behavior of acetophenone oximes is an emerging area of interest. Photosensitized reactions of acetophenone oximes can lead to the formation of radical cations, providing alternative pathways for chemical transformations. cdnsciencepub.com Recent studies have shown that visible-light-mediated energy transfer can be used for the E/Z isomerization of aryl oximes, including this compound, which is a challenge with traditional methods. nih.gov This opens up possibilities for developing novel regio- and chemoselective reactions.

Bioconjugation and Materials Science: Oxime ligation, the reaction between an aminooxy compound and a ketone or aldehyde to form a stable oxime bond, is a powerful tool in bioconjugation. nih.gov While reactions with ketones like acetophenone can be sluggish at neutral pH, research into new catalysts, such as derivatives of aniline, is aimed at accelerating these reactions for biological applications. researchgate.net In materials science, oximes like this compound are being explored as components in the synthesis of new polymers and functional materials due to their ability to act as ligands and participate in polymerization reactions. ontosight.aithermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1294928 Acetophenone oxime CAS No. 613-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1-phenylethylidene)hydroxylamine
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InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
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InChI Key

JHNRZXQVBKRYKN-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=NO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID7060627, DTXSID701299588
Record name Ethanone, 1-phenyl-, oxime
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Record name Ethanone, 1-phenyl-, oxime, (1E)-
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Molecular Weight

135.16 g/mol
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CAS No.

10341-75-0, 613-91-2
Record name Ethanone, 1-phenyl-, oxime, (1E)-
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Record name Acetophenone oxime
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Record name ACETOPHENONE OXIME
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Synthetic Methodologies for Acetophenone Oxime and Its Derivatives

Traditional Synthetic Pathways for Acetophenone (B1666503) Oxime Formation

The conventional synthesis of acetophenone oxime primarily involves the condensation reaction between acetophenone and hydroxylamine (B1172632). researchgate.net Typically, this reaction is carried out by refluxing acetophenone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com

Optimized Reaction Conditions and Parameters

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

One common method involves reacting acetophenone with hydroxylamine hydrochloride in ethanol (B145695), with refluxing temperatures between 60-80°C for a duration of 12 to 24 hours. The stoichiometric ratio of acetophenone to hydroxylamine hydrochloride is also a critical factor, with a 1:1.2 ratio often being employed for optimal oxime formation. Another approach utilizes potassium hydroxide (B78521) as the base and refluxes the reactants to facilitate the formation of the oxime. arpgweb.com The use of sodium acetate (B1210297) as a base is also reported. unive.it

Optimization studies have explored various reaction systems. For instance, using a combination of hydroxylamine hydrochloride (2 mmol) and oxalic acid (2 mmol) in acetonitrile (B52724) (3 ml) has been shown to be effective for the oximation of acetophenone, resulting in a 95% yield after 90 minutes. orientjchem.org In another study, the use of hydroxylamine hydrochloride (1.5 mmol) and barium chloride (1 mmol) in refluxing ethanol led to a 93% yield of this compound in 65 minutes. orientjchem.org

Optimization of Reaction Conditions for this compound Synthesis
ReagentsSolventConditionsYieldReference
Acetophenone, Hydroxylamine Hydrochloride, Potassium HydroxideNot specifiedRefluxModerate to good arpgweb.com
Acetophenone, Hydroxylamine Hydrochloride (1.2 mmol)EthanolReflux, 60-80°C, 12-24hNot specified
Acetophenone, Hydroxylamine Hydrochloride (2 mmol), Oxalic Acid (2 mmol)Acetonitrile (3 ml)Not specified, 90 min95% orientjchem.org
Acetophenone (1 mmol), Hydroxylamine Hydrochloride (1.5 mmol), Barium Chloride (1 mmol)Ethanol (3 ml)Reflux, 65 min93% orientjchem.org

Catalytic Systems for Enhanced Synthesis Yields

Various catalytic systems have been developed to improve the yield and efficiency of this compound synthesis. These catalysts often facilitate the reaction under milder conditions and in shorter timeframes.

An L-amino acid functionalized ionic liquid has been demonstrated as an effective catalyst for the conversion of carbonyl compounds to their corresponding oximes. researchgate.net While specific yield data for this compound was not detailed, the system showed quantitative conversion for aryl carbonyl compounds in general. researchgate.net

Another approach involves the use of trifluoroacetic acid (TFA) as a catalyst. In the presence of three equivalents of TFA, the oximation of various ketones, including by extension acetophenone, can be achieved at room temperature within one hour, leading to quantitative conversion. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. These "green" approaches for this compound production focus on minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.

Solvent-Free Methodologies for this compound

Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Several solvent-free methods for the preparation of this compound have been reported.

One such method involves grinding a mixture of acetophenone, hydroxylamine hydrochloride, and bismuth(III) oxide (Bi2O3) in a mortar and pestle at room temperature. nih.gov This mechanochemical approach provides the pure oxime in high yields (60-98%) and minimizes waste. nih.gov In a similar solventless protocol, zinc oxide (ZnO) has been used as a catalyst at 80°C. nih.gov For aromatic ketones like acetophenone, the addition of silica (B1680970) gel as a catalyst was found to be necessary when grinding with hydroxylamine hydrochloride and sodium hydroxide. researchgate.net This method yielded this compound as a white solid in 85% yield. researchgate.net

A recoverable nanocatalyst system, SiO2@FeSO4, has also been employed for the solvent-free oximation of acetophenone. nanochemres.orgnanochemres.org The reaction, conducted by grinding acetophenone with the nanocatalyst and hydroxylamine hydrochloride, followed by heating in an oil bath at 70-80°C for 10 minutes, resulted in a 90% yield of this compound. nanochemres.orgnanochemres.org This catalyst can be recovered and reused up to four times without significant loss of activity. nanochemres.orgnanochemres.org

Ultrasound irradiation has also been explored as a green technique. Sonication of a mixture of acetophenone and hydroxylamine hydrochloride in water or a water-ethanol mixture at approximately 60°C can produce this compound. ajol.info

Green Synthesis Methods for this compound
MethodCatalyst/ConditionsYieldReference
GrindingBi2O360-98% nih.gov
GrindingZnO, 80°CNot specified nih.gov
GrindingSodium Hydroxide, Silica Gel85% researchgate.net
Grinding and HeatingSiO2@FeSO4 nanocatalyst, 70-80°C, 10 min90% nanochemres.orgnanochemres.org
Ultrasound IrradiationWater or water-ethanol, ~60°CGood to excellent ajol.info

Mechanochemical Synthesis and Solid-State Reactions of this compound

Mechanochemical synthesis, which involves initiating reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-based methods. beilstein-journals.orgnih.gov The synthesis of this compound has been successfully demonstrated using these techniques.

As mentioned previously, grinding acetophenone with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide or zinc oxide in a mortar and pestle leads to the formation of the oxime. nih.gov The use of silica gel as a catalyst was found to be effective for aromatic ketones in a solid-state reaction with sodium hydroxide. researchgate.net

Furthermore, the mechanochemical approach has been validated on a gram scale for this compound, indicating its potential for industrial applications. acs.orgscispace.com For instance, milling this compound (1.0 mmol) with p-toluenesulfonyl chloride (p-TsCl, 1.1 mmol) in a zirconia milling jar has been investigated, although this was primarily in the context of the Beckmann rearrangement rather than direct synthesis. acs.orgscispace.com

Advanced Derivatization Strategies for this compound

This compound is a versatile precursor for the synthesis of a wide range of other organic molecules. Advanced derivatization strategies focus on the functionalization of the oxime to create more complex and potentially useful compounds.

One important reaction of this compound is the Beckmann rearrangement, which converts the oxime into an amide. researchgate.net This rearrangement can be catalyzed by solid acids like zeolites. researchgate.net The reaction of this compound with trifluoroacetic anhydride (B1165640) at 353 K rapidly produces acetanilide (B955). unive.it

This compound and its derivatives can also undergo C-H activation and functionalization. For example, rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates can produce isoquinolines in good to excellent yields. acs.org Another strategy involves the palladium-catalyzed dehydrogenative C-H/C-H arylation between an oxime and an arene moiety to form biaryls. beilstein-journals.orgnih.gov

Furthermore, acetophenone oximes can be used in the synthesis of heterocyclic compounds. A method has been developed for the synthesis of fused thieno[3,2-d]thiazoles by reacting this compound acetates with arylacetic acids and elemental sulfur, promoted by lithium carbonate. rsc.org

N-Functionalization of this compound: Synthesis and Selectivity

The functionalization of the nitrogen atom in this compound often involves its transformation into a nitrone, a versatile intermediate in organic synthesis. For instance, o-allyloxy- and o-crotyloxy-acetophenone oximes can be converted into nitrones, which then undergo intramolecular 1,3-dipolar cycloadditions. researchgate.net These reactions can be performed under microwave irradiation without a solvent or by refluxing in toluene (B28343), leading to novel cycloadducts in a regio- and stereoselective manner. researchgate.net Microwave-assisted reactions are noted for being cleaner, faster, and providing higher yields. researchgate.net

In one study, the reaction of o-alkenylmethoxy-acetophenones with N-methylhydroxylamine under solvent-free microwave irradiation generated N-methylnitrones in situ. These intermediates underwent completely regio- and stereoselective intramolecular 1,3-dipolar cycloadditions, yielding adducts in higher yields and shorter reaction times compared to thermal methods. researchgate.net However, not all derivatives follow this path; o-cinnamyloxy-acetophenone-oxime, for example, undergoes intramolecular N-alkylation to produce a nitrone without subsequent cycloaddition under similar conditions. researchgate.net

Another approach to N-functionalization involves the use of the oxime group as a directing group for C-H activation, which implies a transient interaction or bonding with the nitrogen atom during the catalytic cycle. For example, palladium-catalyzed ortho-C-H arylation of this compound ethers has been achieved using aryl pinacol (B44631) boronic esters, demonstrating the directing capability of the oximyl group. acs.org

Furthermore, azetidine (B1206935) nitrones can be synthesized from O-propargylic oximes through a copper(I)-catalyzed skeletal rearrangement. acs.org In the case of acetophenone-derived O-propargylic oxime, the reaction did not yield the expected azetidine nitrone but instead produced an exomethylene oxazoline, highlighting the influence of the oxime substituent on the reaction outcome. acs.org

Table 1: Selected Examples of N-Functionalization of this compound Derivatives

Starting Material Reagents/Conditions Product Type Yield Reference
o-Allyloxy-acetophenone oxime Microwave (solvent-free) or Toluene (reflux) Isoxazolidine (B1194047) (via nitrone) High researchgate.net
o-Crotyloxy-acetophenone oxime Microwave (solvent-free) or Toluene (reflux) Isoxazolidine (via nitrone) High researchgate.net
o-Cinnamyloxy-acetophenone oxime Microwave (solvent-free) or Toluene (reflux) Nitrone (via N-alkylation) - researchgate.net
Acetophenone-derived O-propargylic oxime CuBr, 2-aminopyridine, 1,4-dioxane, 120 °C Exomethylene oxazoline 71% acs.org

O-Functionalization of this compound: Ether and Ester Formation

The hydroxyl group of this compound provides a direct site for functionalization, most commonly through the formation of ethers and esters.

Ether Formation: A convenient one-pot synthesis allows for the direct conversion of acetophenone into its O-alkyl oxime ethers. tandfonline.compolyu.edu.hk This method involves reacting acetophenone with hydroxylamine hydrochloride, an alkyl halide, and an excess of potassium hydroxide in aqueous dimethyl sulfoxide (B87167) (DMSO). tandfonline.compolyu.edu.hk The reaction is typically rapid (5-70 minutes) and high-yielding (70-96%). polyu.edu.hk The reactivity of the alkyl halide follows the order: methyl iodide > primary bromides > secondary bromides. tandfonline.com This procedure has been successfully used to synthesize a variety of O-alkyloximes, including those with ethyl, butyl, and benzyl (B1604629) groups. polyu.edu.hk

Table 2: One-Pot Synthesis of this compound Ethers

Alkyl Halide (RX) Reaction Time (min) Yield (%) Reference
Methyl Iodide 5 87 polyu.edu.hk
Ethyl Bromide 10 72 polyu.edu.hk
Butyl Bromide 30 82 polyu.edu.hk
Benzyl Chloride 15 83 polyu.edu.hk

Conditions: this compound, RX, KOH, aqueous DMSO, Room Temperature. polyu.edu.hk

Ester Formation: Oxime esters of acetophenone and its derivatives can be synthesized through esterification with acid chlorides. arpgweb.comresearchgate.netarpgweb.com For example, bridged terphthaloyl this compound esters have been prepared by reacting two equivalents of an this compound derivative with one equivalent of terphthaloyl chloride. arpgweb.comarpgweb.com The reaction is typically carried out under mild basic conditions, using a base like triethylamine (B128534) in a solvent such as chloroform (B151607) at low temperatures (0-5 °C) followed by stirring at room temperature. arpgweb.com This method has been used to synthesize a range of symmetrical and unsymmetrical bridged terphthaloyl oxime esters in moderate to high yields (50-95%). researchgate.net

Synthesis of Spirocyclic and Fused-Ring Systems from this compound

This compound and its derivatives are valuable precursors for constructing more complex molecular architectures, including spirocyclic and fused-ring systems.

One notable example is the synthesis of fused thieno[3,2-d]thiazoles. This transformation involves a coupling reaction of acetophenone ketoxime acetates with arylacetic acids and elemental sulfur. The reaction is promoted by a lithium carbonate base in DMSO at 120 °C. This method is tolerant of various functional groups on the acetophenone ring, such as chloro, bromo, and fluoro groups, and provides high yields and excellent regioselectivity. repec.org

Another approach involves intramolecular cycloadditions. The oximes of o-alkenylmethoxy-acetophenones can be transformed into nitrones that subsequently undergo intramolecular 1,3-dipolar cycloadditions to create fused isoxazolidine ring systems. researchgate.net These reactions can be induced either thermally by refluxing in toluene or more efficiently through microwave irradiation, which offers shorter reaction times and higher yields. researchgate.net

Furthermore, the rearrangement of acetophenone-derived O-vinyl oxime ethers can lead to the formation of substituted pyrroles, which are five-membered heterocyclic fused systems. Depending on the reaction conditions, a tandfonline.comtandfonline.com-rearrangement can yield 2,3,4-trisubstituted pyrroles, while a tandfonline.comCurrent time information in Bangalore, IN.-rearrangement can produce 2,3,5-trisubstituted pyrroles. uic.edu

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the asymmetric synthesis of chiral compounds derived from this compound is crucial for applications in pharmaceuticals and materials science. A primary strategy involves the asymmetric reduction of chiral this compound ethers to produce optically active primary amines. oup.comnih.gov

In one approach, chiral oxime ethers are first synthesized by reacting the sodium salt of this compound with chiral halides or tosylates derived from natural sources like β-pinene or α-amino acids. oup.com Subsequent reduction of these chiral oxime ethers with reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) yields optically active primary amines. oup.com

The enantioselectivity of these reductions can be significantly enhanced by using chiral catalysts. A highly efficient catalytic process employs spiroborate esters derived from non-racemic 1,2-amino alcohols. nih.govnih.gov For instance, using just 10 mol% of a catalyst derived from (S)-diphenylvalinol for the borane-mediated reduction of acetophenone O-benzyl oxime can result in complete conversion to the corresponding primary amine with enantiomeric excesses (ee) up to 99%. nih.gov The isomeric purity of the starting oxime ether is a critical factor, with pure (E)- or (Z)-isomers leading to higher enantiopurity in the final amine product. nih.gov

The reduction of this compound O-alkyl ethers using a polymeric chiral reagent, prepared from a polymer-supported amino alcohol and borane, has also been shown to produce optically active amines. The addition of a Lewis acid can activate the substrate and improve the asymmetric induction.

Table 3: Asymmetric Reduction of Acetophenone O-Benzyl Oxime

Catalyst (mol%) Reducing Agent Product Enantiomeric Excess (ee) Reference
Spiroborate ester from (S)-diphenylvalinol (10%) Borane (S)-1-Phenylethanamine up to 99% nih.gov
(S)-Diphenylvalinol oxazaborolidine (10%) Borane (S)-1-Phenylethanamine 52% nih.gov
Monomeric reagent from (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol and borane Borane (S)-1-Phenylethylamine 94%

Reactivity and Reaction Mechanisms of Acetophenone Oxime

The Beckmann Rearrangement of Acetophenone (B1666503) Oxime

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. For acetophenone oxime, this rearrangement yields N-phenylacetamide, commonly known as acetanilide (B955), an important chemical intermediate. unive.it The reaction is typically promoted by acidic catalysts and involves the migration of the group positioned anti to the oxime's hydroxyl group.

The mechanism of the acid-catalyzed Beckmann rearrangement has been the subject of detailed kinetic studies. In strong acids like sulfuric acid, the reaction proceeds through several key steps. rsc.org

Protonation/Activation : The reaction is initiated by the activation of the oxime's hydroxyl group. In acids like concentrated sulfuric acid, the reactive species is believed to be the oxime O-sulfonic acid. rsc.org With other acids, such as trifluoroacetic acid (TFA), the process may involve the formation of a reactive trifluoroacetylated intermediate. unive.itunive.it This initial step converts the hydroxyl group into a good leaving group (e.g., H₂O or a sulfonate anion). masterorganicchemistry.com

Migration : The pivotal step involves a 1,2-shift where the group anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. This migration occurs concurrently with the departure of the leaving group. masterorganicchemistry.com In the case of this compound, the phenyl group is anti to the hydroxyl group and is the one that migrates. This rearrangement leads to the formation of an N-arylnitrilium ion as an intermediate. rsc.org

Hydrolysis : The nitrilium ion is subsequently attacked by a water molecule.

Tautomerization : The resulting intermediate undergoes tautomerization to yield the final, stable amide product, acetanilide. masterorganicchemistry.com

Kinetic studies performed over an acidity range of 70–98% sulfuric acid have supported this mechanism, highlighting the role of the N-arylnitrilium ion. rsc.org Isotopic labeling experiments have further demonstrated that the migration of the oxygen function is an intermolecular process. rsc.org

While traditional Brønsted and Lewis acids are effective, research has focused on developing more environmentally benign and efficient catalytic systems for the Beckmann rearrangement of this compound. These alternative catalysts often operate under milder conditions and can offer improved selectivity.

A variety of solid acids and other catalytic systems have been successfully employed, as detailed in the table below. The choice of catalyst and solvent can significantly influence the reaction's outcome, sometimes leading to fragmentation or deoximation as competing reactions. tandfonline.com For instance, when using 'silferc' as a catalyst, carrying out the reaction in boiling 1,2-dichloroethane (B1671644) (EDC) favors rearrangement, whereas boiling toluene (B28343) promotes fragmentation back to the ketone. tandfonline.com

Catalytic SystemDescriptionKey FindingsReference
Trifluoroacetic Acid (TFA)Used as an organo-catalyst, often in neat conditions or with a solvent like acetonitrile (B52724).Achieves high conversion and selectivity to acetanilide. The reaction proceeds via a trifluoroacetylated amide intermediate which acts as the effective catalyst. unive.itunive.it
'Silferc' (FeCl₃ on Silica (B1680970) Gel)A solid catalyst prepared by co-grinding anhydrous ferric chloride with silica gel.Effectively catalyzes the rearrangement. Solvent choice is critical; EDC promotes rearrangement while toluene favors fragmentation. tandfonline.comresearchgate.net
Montmorillonite K10-FeCl₃An acidic clay impregnated with ferric chloride.Catalyzes the rearrangement, giving selectively the product of anti-migration. researchgate.net
Beta ZeolitesStudied for the liquid-phase rearrangement at 130°C.Effective for the rearrangement of various oximes, including this compound. researchgate.net
Anhydrous AlCl₃Used in the absence of a solvent.Provides a facile and efficient procedure for the rearrangement. researchgate.net

The Beckmann rearrangement is known for its high degree of stereospecificity. The group that migrates is always the one that is in the anti position relative to the hydroxyl group on the oxime's C=N double bond. This compound exists predominantly as the (E)-isomer, where the phenyl group is anti to the hydroxyl group. Consequently, the rearrangement almost exclusively yields N-phenylacetamide (acetanilide), with the phenyl group migrating to the nitrogen atom. The alternative product, which would result from methyl group migration, is generally not observed.

Studies on substituted acetophenone oximes have shown that the electronic nature of the substituents on the phenyl ring can influence the reaction rate. Electron-releasing groups (e.g., -CH₃, -OCH₃) on the phenyl ring increase the nucleophilicity and migratory aptitude of the aryl group, thereby increasing the extent of rearrangement compared to competing side reactions like deoximation. tandfonline.com

Alternative Catalytic Systems for Beckmann Rearrangement of this compound

Reduction Reactions of this compound

The reduction of this compound is a valuable method for synthesizing primary amines, specifically α-phenylethylamine. This transformation involves the reduction of the C=N double bond and the cleavage of the N-O bond. Various reducing agents and catalytic systems have been developed to achieve this conversion efficiently and selectively.

Catalytic hydrogenation is a common method for the reduction of oximes. This process typically involves hydrogen gas or a hydrogen source in the presence of a metal catalyst. For this compound, catalytic reduction using reduced copper and hydrogen at 200°C has been shown to produce α-phenylethylamine. kyoto-u.ac.jp However, this method can also lead to side products, including the secondary amine (α,α-di-phenyl ethyl amine), as well as benzonitrile (B105546) and benzoic acid, indicating that the reaction pathway can be complex and may involve fragmentation or rearrangement under these conditions. kyoto-u.ac.jp

The conversion of this compound to α-phenylethylamine is fundamentally a reductive process that cleaves the N-O bond and saturates the C=N bond. Several modern reagent systems have been developed for this purpose, offering mild conditions, high yields, and rapid reaction times. These methods provide a practical alternative to high-pressure catalytic hydrogenation.

A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst. One highly efficient protocol employs a NaBH₄/ZrCl₄/Al₂O₃ system under solvent-free conditions at room temperature. scispace.com This method can reduce this compound to α-phenylethylamine in 95% yield within just two minutes. scispace.com Another effective system uses NaBH₄ with nano-copper particles supported on charcoal in ethanol (B145695), which also affords the corresponding amine in high yield. shirazu.ac.ir These methods highlight the development of convenient and powerful protocols for the reductive cleavage of the oxime group to form primary amines.

Reducing SystemConditionsProductYieldReference
NaBH₄/ZrCl₄/Al₂O₃Solvent-free, room temperature, 2 minα-Phenylethylamine95% scispace.com
NaBH₄/Nano Cu/CharcoalEthanol, refluxα-PhenylethylamineHigh shirazu.ac.ir
Reduced Copper / H₂200°Cα-Phenylethylamine and side productsNot specified kyoto-u.ac.jp

Hydrolysis and Cleavage Reactions of this compound

The conversion of this compound back to its parent ketone, acetophenone, is a fundamental reaction in organic synthesis, often used in protection-deprotection strategies. This transformation can be achieved through hydrolysis under acidic or basic conditions, or via oxidative cleavage of the C=N bond.

Acid-Mediated Hydrolysis: The hydrolysis of this compound is frequently carried out in acidic aqueous solutions. rsc.orgrsc.org The generally accepted mechanism involves the initial protonation of the oxime's nitrogen atom. This enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of hydroxylamine (B1172632) to yield the parent ketone, acetophenone. rsc.orgrsc.org

Studies on the kinetics of this reaction in moderately concentrated aqueous acids have suggested that the rate-determining step in highly acidic media is the general base-catalyzed elimination of hydroxylamine from the cationic tetrahedral intermediate. rsc.orgrsc.orgrsc.org However, under strongly acidic conditions, the Beckmann rearrangement can occur as a competing reaction, leading to the formation of acetanilide. rsc.orgwikidoc.org The choice of acid and reaction conditions is therefore crucial to favor hydrolysis over rearrangement. For instance, using sulfuric acid can lead to a mixture of hydrolysis and rearrangement products, while other systems are designed to minimize the amide byproduct.

Base-Mediated Hydrolysis: While acid-catalyzed hydrolysis is more common, cleavage of the oxime can also be performed under basic conditions. This pathway is generally less efficient for oximes compared to imines because the hydroxyl group makes the C=N bond more stable and less susceptible to nucleophilic attack. Consequently, harsh conditions, such as the use of strong bases and elevated temperatures, are often required.

Oxidative cleavage, or oxidative deoximation, provides an alternative to hydrolysis for regenerating the carbonyl group from this compound. This approach avoids the often harsh conditions of acid hydrolysis and can be highly efficient. A wide array of oxidizing agents has been successfully employed for this transformation.

The reaction involves the oxidation of the C=N double bond, leading to the formation of acetophenone. Various reagents have been developed for this purpose, each with its own advantages in terms of mildness, selectivity, and yield. Some methods are notable for their chemoselectivity, allowing for the deoximation of oximes without affecting other sensitive functional groups like alcohols or carbon-carbon double bonds. asianpubs.org

Recent research has explored environmentally benign and efficient methods. For example, photoexcited nitroarenes have been used to cleave oximes, including this compound derivatives, under mild conditions. nih.govresearchgate.net Another approach utilizes gaseous nitrogen dioxide in a solvent-free system, which quantitatively converts this compound to acetophenone with short reaction times and no over-oxidation byproducts. sciforum.net The use of reagents like N-iodosuccinimide under microwave irradiation also provides a rapid and selective method for this cleavage, yielding acetophenone in high percentages. asianpubs.org

The following table summarizes various reagents and conditions used for the oxidative cleavage of this compound.

Reagent/SystemSolventConditionsYield (%)Reference
SnCl₂/TiCl₃THF/WaterRoom Temp.95 nih.gov
N-IodosuccinimideAcetone/WaterMicrowave91 asianpubs.org
CuCl/Kieselguhr, O₂DichloromethaneReflux97 tandfonline.com
Gaseous NO₂Solvent-freeRoom Temp.Quantitative sciforum.net
Photoexcited NitroareneAcetonitrile/Water390 nm, 48h~85 (by NMR) researchgate.net

Acid-Mediated and Base-Mediated Hydrolysis Pathways

Cycloaddition and Condensation Reactions Involving this compound

The C=N bond and adjacent functional groups in this compound and its derivatives enable their participation in cycloaddition and condensation reactions, which are powerful tools for constructing complex cyclic and acyclic structures.

While this compound itself is not a 1,3-dipole, its derivatives can be readily converted into species that undergo 1,3-dipolar cycloadditions. This reaction is a cornerstone in the synthesis of five-membered heterocycles. rasayanjournal.co.in

A common strategy involves the in situ generation of a nitrone from an oxime derivative. For instance, o-alkenyl-substituted acetophenone oximes can be transformed into nitrones, which then undergo intramolecular 1,3-dipolar cycloaddition to form complex fused isoxazolidine (B1194047) ring systems. researchgate.netresearchgate.net These reactions can be promoted thermally or by microwave irradiation, with the latter often providing cleaner reactions, shorter times, and higher yields. researchgate.netresearchgate.net

Another key application is the conversion of aldoximes or ketoximes to nitrile oxides, which are classic 1,3-dipoles. These nitrile oxides, generated in situ by oxidation of the oxime, react with dipolarophiles like alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. rsc.org This method is widely used for creating these important heterocyclic scaffolds from various oxime precursors. rsc.orgresearchgate.net

This compound can participate in condensation reactions with various carbonyl compounds. These reactions can involve either the oxime's N-OH group or the activated methyl group of the acetophenone backbone. For example, 2-hydroxyacetophenone (B1195853) oxime has been shown to condense with aldehydes to form chalcone (B49325) oximes. asianpubs.org

More complex, multi-component reactions have also been developed. A notable example is the copper-catalyzed condensation of this compound acetate (B1210297) with α,β-unsaturated aldehydes to form substituted pyridines. orgsyn.org This reaction is believed to proceed through the formation of a copper(II) enamide species, which then participates in a cascade of reactions to build the pyridine (B92270) ring. orgsyn.org Additionally, a solvent-free method involves heating a mixture of an this compound, an aldehyde, and malononitrile (B47326) to synthesize 2-amino-4,6-diarylpyridine-3-carbonitriles. researchgate.net These condensation strategies highlight the utility of this compound as a building block for more complex molecular architectures.

1,3-Dipolar Cycloadditions of this compound Derivatives

Metal Coordination Chemistry of this compound

This compound is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. cymitquimica.comthermofisher.com The oxime group (-C=N-OH) typically acts as a bidentate or monodentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. This chelating ability allows for the formation of stable, often planar, metal complexes. africanjournalofbiomedicalresearch.comresearchgate.net

Research has demonstrated the synthesis and characterization of this compound complexes with numerous first-row transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). xavier.eduxavier.edu These complexes exhibit diverse geometries and electronic properties. For instance, ligands based on oxime functional groups are noted for their capacity to stabilize unusually high oxidation states in metals, such as Ni(III) and Cu(III). xavier.eduxavier.edu

The coordination environment can be further modified by using derivatives of this compound or by creating mixed-ligand systems. For example, complexes have been synthesized using O-hydroxythis compound and an amino acid, resulting in octahedral structures with promising biological activity. wisdomlib.org The study of these metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and bioinorganic chemistry. cymitquimica.comresearchgate.net

The table below provides examples of characterized metal complexes involving this compound or its derivatives as ligands.

Metal IonCo-ligand(s)Proposed GeometryReference
Mn(II)Anthranilic acidOctahedral wisdomlib.org
Co(II)Anthranilic acidOctahedral wisdomlib.org
Ni(II)Anthranilic acidOctahedral wisdomlib.org
Cu(II)NoneN/A xavier.eduxavier.edu
Co(II)NoneN/A xavier.eduxavier.edu
Ni(II)NoneN/A xavier.eduxavier.edu
Pd(II)None (Orthometallated)Square Planar acs.org

Ligand Properties of this compound in Transition Metal Complexes

This compound (C₈H₉NO) functions as a highly effective ligand, readily forming coordination complexes with transition metals. smolecule.comcymitquimica.com This is primarily attributed to the presence of both nitrogen and oxygen donor atoms within its oxime functional group (-C=N-OH). africanjournalofbiomedicalresearch.com These atoms can coordinate to a metal center, leading to the formation of stable chelate rings.

The coordination behavior of this compound can vary depending on the specific metal ion and reaction conditions. It can act as a neutral ligand or, upon deprotonation of the oxime's hydroxyl group, as a monoanionic ligand. This flexibility allows for the formation of a diverse range of metal complexes with different geometries and electronic properties. For instance, in some complexes, the nitrogen atom of the oximino group is the primary coordination site. researchgate.net In others, particularly with substituted acetophenone oximes, both the phenolic oxygen (if present) and the nitrogen atom of the C=N-OH group participate in bonding, acting as a bidentate ligand. researchgate.netjapsonline.com

The steric and electronic properties of the this compound ligand, such as steric hindrance and electronic character, can significantly influence the reactivity and selectivity of the resulting metal complex catalysts. smolecule.com Furthermore, ligands containing oxime functional groups are known for their capacity to stabilize unusually high oxidation states in transition metals, such as nickel(III) and copper(III). xavier.edu

Infrared (IR) spectroscopy is a key technique for characterizing the coordination of this compound to a metal ion. A shift in the C=N stretching frequency to a lower wavenumber in the metal chelate compared to the free ligand indicates coordination of the nitrogen atom from the N-OH group. orientjchem.org Similarly, the disappearance of the ν(OH) band of the chelated hydroxyl group confirms its deprotonation and subsequent coordination of the oxygen to the metal. orientjchem.org

Mixed ligand complexes have also been synthesized, where this compound is paired with another ligand, such as salicylaldehyde (B1680747) semicarbazone or anthranilic acid. derpharmachemica.comamazonaws.com In these cases, this compound typically acts as a bidentate ligand, coordinating through its nitrogen and oxygen atoms. derpharmachemica.comamazonaws.com

Synthesis and Structural Characterization of this compound Metal Chelates

The synthesis of metal chelates of this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with refluxing. amazonaws.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry and structure.

Elemental analysis is crucial for establishing the metal-to-ligand ratio in the complexes. researchgate.nettubitak.gov.tr For many this compound complexes, a 1:2 metal-to-ligand stoichiometry is observed. researchgate.nettubitak.gov.tr

Spectroscopic methods provide detailed insights into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: As mentioned previously, shifts in the C=N and N-O stretching frequencies, along with the disappearance of the OH band, confirm the coordination of the oxime group to the metal ion. orientjchem.org The appearance of new bands in the far-IR region can be attributed to M-N and M-O vibrations. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. For example, the absence of the =N-OH proton signal in the ¹H NMR spectrum of the complex indicates its replacement by the metal ion. africanjournalofbiomedicalresearch.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, square planar, tetrahedral, or octahedral geometries can be proposed based on the observed d-d transitions. researchgate.netderpharmachemica.com

Magnetic susceptibility measurements are also employed to determine the magnetic properties of the complexes, which can further support the proposed geometry. tubitak.gov.tr For instance, some Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from p-aminoacetophenoneoxime were found to be paramagnetic, consistent with their respective geometries. tubitak.gov.tr

Table 1: Examples of this compound Metal Complexes and their Characterized Geometries

Metal IonLigand SystemProposed/Determined GeometryReference(s)
Cu(II), Ni(II), Pd(II)2-hydroxy-3,5-dimethyl this compoundSquare Planar researchgate.net
Co(II)2-hydroxy-3,5-dimethyl this compoundTetrahedral researchgate.net
Co(II), Ni(II), Cu(II)Mixed ligand with salicylaldehyde semicarbazoneOctahedral derpharmachemica.com
Pd(II)This compound and 1,3-Bis(diphenylphosphino)propaneSlightly distorted square-planar researchgate.net
Co(II), Ni(II), Cu(II), Zn(II)5-hydroxysalicyliden-p-aminoacetophenoneoximeTetrahedral (Zn), Paramagnetic (Co, Ni, Cu) tubitak.gov.tr
Cu(II), Ni(II), Co(II), Mn(II), VO(II)2-Hydroxy-4-Methoxy this compoundVarious geometries based on spectral data orientjchem.org

Catalytic Activity of Metal Complexes of this compound in Organic Transformations

Metal complexes derived from this compound have emerged as effective catalysts in a variety of organic reactions. smolecule.comcymitquimica.com The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center and influence its reactivity.

Palladium complexes of this compound, known as oxime-derived palladacycles, have shown excellent catalytic activity in carbon-carbon bond-forming reactions. core.ac.uk These reactions include:

Suzuki-Miyaura cross-coupling researchgate.netcore.ac.uk

Mizoroki-Heck reaction core.ac.uk

Sonogashira coupling researchgate.net

These palladacycles are often stable, easy to prepare, and can catalyze reactions with a range of substrates, including aryl iodides, bromides, and chlorides. core.ac.uk For example, a palladium(II) complex containing this compound and a diphosphine ligand demonstrated good to excellent yields in Suzuki cross-coupling reactions with low catalyst loading and short reaction times. researchgate.net

Rhodium(III)-catalyzed reactions involving acetophenone oximes have also been developed for the synthesis of nitrogen-containing heterocycles. acs.orgresearchgate.net These reactions often proceed through C-H activation and annulation pathways. For instance, the rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates provides a route to isoquinolines. acs.org

Furthermore, this compound complexes have been investigated for their potential in other catalytic applications, such as hydroformylation and epoxidation. smolecule.com The specific properties of the this compound ligand can be tuned to influence the activity and selectivity of the catalyst in these transformations. smolecule.com

Table 2: Catalytic Applications of this compound Metal Complexes

MetalReaction TypeSubstratesKey FindingsReference(s)
PalladiumSuzuki-Miyaura Cross-CouplingAryl halides and phenylboronic acidGood to excellent yields, low catalyst loading researchgate.netcore.ac.uk
PalladiumMizoroki-Heck ReactionAryl halides and alkenesEfficient catalysis core.ac.uk
PalladiumSonogashira CouplingAryl halides and terminal alkynesGood catalytic activity researchgate.net
Rhodium(III)Annulation/CyclizationAcetophenone O-acetyl oximes and allenoatesSynthesis of isoquinolines acs.org
Rhodium(III)Annulation/CyclizationThis compound ethers and 3-acetoxy-1,4-enynesSynthesis of various heterocycles researchgate.net

Advanced Spectroscopic and Analytical Investigations of Acetophenone Oxime

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of Acetophenone (B1666503) Oxime

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of acetophenone oxime. These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure.

In studies of this compound and its derivatives, the hydroxyl (O-H) and imine (C=N) stretching vibrations are of particular interest. The O-H stretching band is typically observed in the IR spectrum and can indicate the presence of hydrogen bonding. For instance, in its unassociated form, the O-H group absorbs in the 3580–3670 cm⁻¹ region. tandfonline.com However, the presence of intermolecular hydrogen bonding causes a redshift, with the band appearing at lower frequencies, typically between 3130–3300 cm⁻¹. tandfonline.com In one study, the O-H stretching band for this compound was identified at 3212 cm⁻¹ in the IR spectrum, confirming the presence of such interactions. misuratau.edu.ly Similarly, for a derivative, 2-hydroxy-2-phenyl this compound, this band was found at 3236 cm⁻¹ in the IR and 3253 cm⁻¹ in the Raman spectra, attributed to strong intermolecular hydrogen bonding. tandfonline.com

The C=N imino group's stretching vibration is another key diagnostic peak. For this compound, this has been reported around 1497 cm⁻¹ to 1513 cm⁻¹. misuratau.edu.lyarpgweb.com The position of this band can be influenced by substitution on the aromatic ring. arpgweb.com

Furthermore, the carbon-hydrogen (C-H) stretching and bending vibrations of the aromatic ring and the methyl group provide additional structural information. Aromatic C-H stretching bands typically appear in the 2950–3150 cm⁻¹ range. tandfonline.com For 2-hydroxy-2-phenyl this compound, these were observed at 2809 and 2978 cm⁻¹ in the FT-IR spectrum and at 2815 and 2986 cm⁻¹ in the Raman spectrum. tandfonline.com The carbon-carbon (C-C) stretching vibrations within the aromatic ring are generally found in the 1400-1650 cm⁻¹ region. tandfonline.com

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to assign vibrational modes and to predict the most stable conformations. researchgate.netuclv.cu By comparing the experimental and calculated spectra, a detailed picture of the molecule's conformational preferences and the nature of intermolecular interactions can be established.

Table 1: Key Vibrational Frequencies for this compound and a Derivative

Vibrational Mode This compound (cm⁻¹) 2-hydroxy-2-phenyl this compound (cm⁻¹)
O-H Stretch 3212 (IR) misuratau.edu.ly 3236 (IR), 3253 (Raman) tandfonline.com
C=N Stretch 1497 (IR) misuratau.edu.ly -
Aromatic C-H Stretch - 2809, 2978 (IR); 2815, 2986 (Raman) tandfonline.com

Nuclear Magnetic Resonance (NMR) Studies for Dynamic Processes and Isomerism in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating dynamic processes and isomerism in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of isomers and the study of their interconversion.

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. ¹H NMR spectroscopy has been successfully used to identify and quantify the ratio of these isomers in solution. misuratau.edu.lyarpgweb.com For this compound, it has been reported that it exists as a mixture of E and Z isomers, with the E-isomer being the major component, in a ratio of approximately 8:1. misuratau.edu.lyarpgweb.com

The chemical shifts of the protons, particularly the hydroxyl proton and the protons of the methyl group and aromatic ring, are distinct for each isomer. In one study using DMSO-d₆ as the solvent, the major (E)-isomer of this compound showed a hydroxyl proton signal at 11.24 ppm, aromatic protons between 7.32 and 7.65 ppm, and a methyl singlet at 2.15 ppm. misuratau.edu.ly The minor (Z)-isomer exhibited corresponding signals at 11.23 ppm, 7.49-7.94 ppm, and 2.56 ppm. misuratau.edu.ly

¹³C NMR spectroscopy further corroborates the structural assignments. For the (E)-isomer of this compound in CDCl₃, characteristic signals appear at approximately 156.2 ppm (C=N), 136.7 ppm (aromatic C), 129.4 ppm, 128.7 ppm, 126.2 ppm (aromatic CH), and 12.5 ppm (CH₃). rsc.org

Dynamic NMR (DNMR) studies can provide insights into the energy barriers for the interconversion between the E and Z isomers. Furthermore, investigations into derivatives of this compound have revealed the existence of anisotropic reorientation in solution, which can be studied by measuring spin-lattice relaxation times (T₁). indexcopernicus.com These studies help in understanding the intramolecular mobility and the influence of the solvent and temperature on the dynamic behavior of the molecule. indexcopernicus.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for the (E)-isomer of this compound

Nucleus Chemical Shift (ppm) Solvent
¹H (OH) 11.24 misuratau.edu.ly DMSO-d₆
¹H (Aromatic) 7.32 - 7.65 misuratau.edu.ly DMSO-d₆
¹H (CH₃) 2.15 misuratau.edu.ly DMSO-d₆
¹³C (C=N) 156.2 rsc.org CDCl₃
¹³C (Aromatic C) 136.7 rsc.org CDCl₃
¹³C (Aromatic CH) 129.4, 128.7, 126.2 rsc.org CDCl₃

Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring of this compound Transformations

Mass spectrometry (MS) is a crucial analytical tool for the characterization of this compound and for monitoring its chemical transformations. It provides information on the molecular weight and the fragmentation pattern, which aids in structure elucidation and in understanding reaction mechanisms.

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (135.16 g/mol ). misuratau.edu.lynist.gov The fragmentation pattern provides further structural confirmation. Common fragments observed for this compound include ions at m/z 118, 106, 94, and 77, which correspond to the loss of OH, HCN, the methyl group and subsequent rearrangements, and the phenyl cation, respectively. arpgweb.com

Mass spectrometry is also instrumental in monitoring reactions involving this compound, such as the Beckmann rearrangement, where it transforms into acetanilide (B955). By analyzing the reaction mixture at different time points, the consumption of the starting material and the formation of the product and any intermediates can be tracked. researchgate.net For example, in the synthesis of this compound derivatives, MS is used to confirm the molecular weight of the final products. arpgweb.comarpgweb.com

Furthermore, advanced MS techniques like tandem mass spectrometry (MS/MS) can be employed for detailed mechanistic studies. By isolating a specific ion and inducing its fragmentation, the connectivity of the atoms within that ion can be probed. This is particularly useful for distinguishing between isomers and for elucidating complex reaction pathways. nih.gov For instance, the McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds and their derivatives, has been studied in detail for oximes using MS, providing insights into the factors that promote this rearrangement. nih.gov

Table 3: Mass Spectrometry Data for this compound

Technique m/z (relative intensity) Assignment Reference
EI-MS 135 (75%) [M]⁺ arpgweb.com
118 (22%) [M-OH]⁺ arpgweb.com
106 (40%) [M-HCN]⁺ arpgweb.com
94 (42%) [M-CH₃-HCN]⁺ arpgweb.com

X-ray Crystallography of this compound and its Derivatives: Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been applied to this compound and its derivatives to unambiguously determine their molecular structures and packing in the crystal lattice. researchgate.netiucr.orgmedcraveonline.com

For derivatives of this compound, X-ray diffraction studies have confirmed the presence of the oxime group and have provided detailed geometric parameters. researchgate.netiucr.orgmedcraveonline.com For example, in a derivative of this compound, the oxime groups were found to have an anti-conformation. researchgate.net The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. In one case, strong intramolecular O-H···N hydrogen bonds were observed, as well as intermolecular C-H···O hydrogen bonds that link the molecules together. researchgate.net

The planarity of the different parts of the molecule and the dihedral angles between them can also be determined. For instance, in bis(this compound) O,O'-methylene ether, the two aromatic rings are oriented at a dihedral angle of 74.26(3)°. iucr.org The oxime moieties themselves were found to have E configurations. iucr.org

The data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these compounds. For example, the way molecules pack in the solid state can influence their physical properties, such as melting point and solubility, as well as their chemical reactivity.

Table 4: Selected Crystallographic Data for an this compound Derivative (bis(this compound) O,O′-methylene ether)

Parameter Value Reference
Crystal System Monoclinic iucr.org
Space Group P 2₁/n iucr.org
a (Å) 9.875 (2) iucr.org
b (Å) 8.8409 (18) iucr.org
c (Å) 17.290 (4) iucr.org
β (°) 101.13 (3) iucr.org
V (ų) 1481.1 (6) iucr.org

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights of this compound

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure of this compound and its derivatives. These methods provide information about the electronic transitions that can occur within the molecule upon absorption of light.

The UV-Vis spectrum of this compound in methanol (B129727) exhibits an absorption maximum at approximately 241 nm. nist.govphotochemcad.com This absorption band is attributed to π → π* electronic transitions within the conjugated system of the aromatic ring and the C=N double bond. The position and intensity of this band can be influenced by the solvent and by substitution on the aromatic ring.

For derivatives of this compound, the electronic spectra can provide insights into the effects of substituents on the electronic structure. For example, the UV-Vis spectrum of 2-hydroxy-2-phenyl this compound shows a lower cutoff wavelength of 232 nm. tandfonline.com

Fluorescence spectroscopy can provide information about the excited state of the molecule. While acetophenone itself is a well-known photosensitizer, the fluorescence properties of this compound are less extensively studied. However, for some derivatives, fluorescence has been observed. For instance, 2-hydroxy-2-phenyl this compound exhibits green fluorescence, which has been attributed to protonation between the electron-donating oxime group and the electron-withdrawing hydroxy group, enhancing the mobility of π electrons. tandfonline.com

Transient absorption spectroscopy can be used to study the properties of short-lived excited states and radical intermediates that may be formed upon photoexcitation of this compound and its derivatives. researchgate.net These studies are important for understanding the photochemical reactivity of these compounds.

Table 5: Electronic Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) Reference
Ethanol (B145695) 241 12800 photochemcad.com

Computational and Theoretical Studies of Acetophenone Oxime

Quantum Chemical Calculations on Electronic Structure and Bonding in Acetophenone (B1666503) Oxime

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of acetophenone oxime and its derivatives. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of the chemical bonds that govern the molecule's stability and reactivity.

Semi-empirical methods, such as AM1, have been used to analyze the electronic properties of substituted acetophenone oximes. These studies reveal that the introduction of substituents onto the phenyl ring significantly alters the electronic landscape. cdnsciencepub.com Calculations of charge densities have shown that observed substituent effects are often related to the stability of the transition state rather than the ground state of the molecule. cdnsciencepub.com For instance, in the radical cations of ortho-substituted acetophenone oximes, semi-empirical calculations confirmed significant dihedral angles between the phenyl ring and the oxime moiety, influenced by the steric bulk of the substituents. cdnsciencepub.com

More advanced ab initio and Density Functional Theory (DFT) methods offer a more quantitative description. Natural Bond Orbital (NBO) analysis, performed on derivatives like 2-hydroxy-2-phenyl this compound, has been used to quantify hyperconjugative interactions and charge delocalization. tandfonline.com For example, NBO analysis revealed strong stabilization energies arising from the interaction between lone pair orbitals and antibonding orbitals, such as the n(O) → σ(C-H) interaction, which indicates intramolecular hydrogen bonding. tandfonline.com One study on 2-hydroxy-2-phenyl this compound identified a significant stabilization energy of 30.417 kJ/mol associated with the π(C=C) → π(N=O) resonance interaction. tandfonline.com

Atoms in Molecule (AIM) theory is another powerful tool applied to this compound derivatives to analyze the topology of electron density and characterize bonding interactions, particularly hydrogen bonds. tandfonline.com The theory evaluates parameters like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points to classify the nature and strength of these interactions. tandfonline.com Studies have also explored the O−H bond dissociation enthalpies (BDEs) in various oximes, concluding through calculations that simple steric effects, rather than extensive electron delocalization into the aromatic ring, are the primary cause for the observed small differences in BDEs among different oximes. acs.org

The electronic structure is also key to understanding the molecule's geometric isomers (E and Z). Theoretical calculations using the mechanical mechanism method (MM2) have shown that the E-isomer of this compound, where the hydroxyl group is positioned opposite the phenyl group, is the major, more stable form. misuratau.edu.ly This is consistent with experimental observations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States for this compound Chemistry

Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate reaction pathways and characterizing the fleeting transition states involved in this compound chemistry. These calculations provide detailed energetic and structural information about reaction mechanisms, including the iconic Beckmann rearrangement and various annulation reactions.

The Beckmann rearrangement of this compound has been a subject of combined experimental and theoretical investigation. DFT calculations have been used to model the interaction of this compound with solid acid catalysts like zeolites. researchgate.netrsc.org These studies show that the oxime becomes N-protonated upon adsorption on the Brønsted acid sites of the zeolite. rsc.orgnih.gov The calculations help to identify the subsequent intermediates and transition states leading to the formation of isomeric amide products, such as acetanilide (B955) and N-methyl benzamide. researchgate.netnih.gov

DFT has also been employed to unravel the mechanisms of novel synthetic reactions. For instance, in the formation of polyurethanes from E-acetophenone oxime and methyl isocyanate, DFT calculations (using the B3LYP method) were crucial. pku.edu.cn They revealed that a direct concerted addition pathway has a high activation enthalpy (32.7 kcal·mol⁻¹), making it kinetically unfavorable. Instead, a more energetically favorable pathway involving the isomerization of the oxime to a nitrone tautomer was identified. This isomerization proceeds via a bimolecular mechanism between two oxime molecules with a lower activation barrier. pku.edu.cn

Calculated Activation Enthalpies for Oxime-Isocyanate Reaction Pathways pku.edu.cn
Reaction PathwayActivation Enthalpy (kcal·mol⁻¹)Method
Direct Concerted Addition (Four-membered TS)32.7DFT (B3LYP/6-31+G)
Autocatalytic (Six-membered TS with 2 oximes)23.4DFT (B3LYP/6-31+G)
Autocatalytic (Eight-membered TS with 3 oximes)22.0DFT (B3LYP/6-31+G*)

In the context of rhodium(III)-catalyzed annulations of O-pivaloyl this compound with ketenes to form isoquinolinones, DFT studies helped to elucidate the reaction mechanism. snnu.edu.cn Intrinsic Reaction Coordinate (IRC) calculations indicated a favored concerted pathway where C-N bond formation and N-O bond cleavage occur with a relatively low activation barrier of 11.8 kcal/mol. snnu.edu.cn Similarly, DFT calculations have been used to study the general mechanism of oxime formation from ketones, analyzing the energetics of reaction steps in neutral and acidic conditions and confirming the classical imine formation pathway. researchgate.net

Molecular Dynamics Simulations of this compound Interactions and Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound and its derivatives, revealing how they interact with their environment over time. These simulations are particularly valuable for understanding intermolecular forces, solvent effects, and the conformational dynamics that are often inaccessible to static quantum chemical calculations alone.

MD simulations have been used to investigate intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and function of molecular systems. researchgate.net For derivatives like cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, NMR spectroscopy combined with theoretical approaches can be used to study molecular dynamics in solution. nih.gov Such studies confirm the formation of different types of inter- and intramolecular hydrogen bonds (O-H···O, O-H···N) and allow for the determination of the activation energy of molecular dynamics. nih.gov

In the context of drug design and materials science, MD simulations are often paired with molecular docking studies. For instance, after predicting how a derivative might bind to a biological target like a protein, MD simulations can be run to assess the stability of the ligand-protein complex over time. researchgate.netconnectedpapers.com These simulations provide insights into the flexibility of the binding pocket and the ligand, and can help refine the understanding of the key interactions responsible for binding affinity.

While direct MD simulation studies focusing solely on the parent this compound are not extensively documented in the provided literature, the application of these techniques to its derivatives highlights the methodology's power. For example, in studies of related compounds, MD simulations have been used to calculate radial distribution functions to determine which atoms have the most pronounced interactions with water molecules, providing a detailed picture of solvation. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial bridge between theoretical models and experimental reality. For this compound, these predictions allow for the detailed assignment of complex spectra and the validation of calculated molecular structures.

DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). In a comprehensive study of 2-hydroxy-2-phenyl this compound, theoretical calculations were performed using DFT at the B3LYP/6-311++G(d,p) level. tandfonline.comresearchgate.net The calculated harmonic vibrational frequencies were scaled and compared with experimental FT-IR and FT-Raman spectra, showing a high degree of concordance. tandfonline.comresearchgate.net Potential Energy Distribution (PED) analysis was used to provide a detailed assignment of the vibrational modes. For example, the O-H stretching band, which is red-shifted due to strong intermolecular hydrogen bonding, was observed experimentally in the IR spectrum at 3236 cm⁻¹ and calculated theoretically, confirming the presence of the hydrogen bond. tandfonline.com

Theoretical ¹H and ¹³C NMR chemical shifts can also be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These calculated shifts are then compared to experimental spectra. For 2-hydroxy-2-phenyl this compound, the computed chemical shift for the oxime carbon (C=N) was in good agreement with the experimental value. tandfonline.com Similarly, theoretical calculations have been used to confirm the 8:1 ratio of E/Z isomers of this compound, with the calculated structures corresponding well to the observed ¹H NMR chemical shifts for the major and minor isomers. misuratau.edu.ly

Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for 2-Hydroxy-2-Phenyl this compound tandfonline.com
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP)
C14 (Oxime Carbon)158.96158.42
C17 (Hydroxy Carbon)75.5872.54

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. tandfonline.comresearchgate.net The calculated λ(max) values can be compared with experimental data obtained in various solvents to understand the electronic structure and photo-excitation behavior of the molecule. researchgate.net Dipolar NMR studies on solid (E)-acetophenone oxime have also been compared with theoretical calculations to determine the carbon-nitrogen bond length (1.28 ± 0.02 Å), which was in excellent agreement with X-ray diffraction data. acs.org

In Silico Design of Novel this compound Derivatives with Tuned Reactivity

The insights gained from computational studies on the electronic structure, reactivity, and spectroscopic properties of this compound provide a solid foundation for the in silico design of novel derivatives with tailored characteristics. By systematically modifying the molecular structure in a computational environment, researchers can predict the properties of new compounds before undertaking their actual synthesis, saving significant time and resources.

This knowledge can be leveraged to design new derivatives with tuned reactivity. A researcher aiming to create a more reactive oxime for a specific catalytic cycle could computationally screen a library of derivatives with various electron-donating substituents. DFT calculations could then be used to predict the activation barriers for the key reaction step for each derivative, identifying the most promising candidates for synthesis.

Furthermore, in silico design can be applied to modulate other properties. For instance, to create derivatives for materials science applications, one could design molecules with specific functional groups to encourage desired intermolecular interactions, such as enhanced hydrogen bonding or π–π stacking. ontosight.ai By calculating properties like the molecular electrostatic potential (MEP) map, one can visualize the electron-rich and electron-poor regions of the designed molecules, predicting how they will interact with other molecules or surfaces. tandfonline.comresearchgate.net The design process can also target specific spectroscopic or photophysical properties, using TD-DFT to engineer molecules with desired absorption or emission wavelengths for use as sensors or optical materials. tandfonline.com

Applications of Acetophenone Oxime in Chemical Synthesis and Materials Science

Acetophenone (B1666503) Oxime as a Versatile Synthetic Intermediate

The reactivity of the oxime functional group makes acetophenone oxime a valuable starting material for the synthesis of various nitrogen-containing compounds. fiveable.meontosight.ai It can undergo several key transformations, including dehydration to nitriles and the Beckmann rearrangement to amides, and serves as a building block for complex heterocyclic structures. fiveable.meontosight.ainbu.ac.in

The dehydration of aldoximes and ketoximes is a common method for the synthesis of nitriles. wikipedia.orgtestbook.com this compound can be converted to benzonitrile (B105546) through dehydration, a reaction that can be facilitated by various reagents. ontosight.ai This transformation is a key step in the synthesis of numerous compounds where a nitrile group is required. In one-pot tandem reactions, acetophenone can be converted to nitriles in excellent yields. lidsen.com For instance, a tandem reaction involving hydroxylamine (B1172632) hydrochloride and triphosgene (B27547) can convert acetophenone to the corresponding nitrile with high efficiency. lidsen.com

Table 1: Selected Methods for the Dehydration of this compound to Benzonitrile

Reagent/Catalyst Solvent Temperature (°C) Yield (%) Reference
Triphosgene/Et3N CH3CN Room Temp. High lidsen.com
Acid Anhydrides Not specified Not specified Not specified wikipedia.org

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. researchgate.netwikipedia.org this compound undergoes this rearrangement to produce acetanilide (B955), an important industrial chemical and a precursor for pharmaceuticals. researchgate.netunive.it The reaction is often catalyzed by strong acids like sulfuric acid or trifluoroacetic acid (TFA). wikipedia.orgunive.it Studies have shown that TFA can act as an organocatalyst in this rearrangement, leading to high selectivity and nearly quantitative yields of the corresponding amide. unive.itresearchgate.net The reaction can proceed either in a solvent or under neat conditions. unive.it The mechanism involves the formation of a reactive trifluoroacetylated intermediate. unive.itunive.it

The rearrangement of this compound can yield two isomeric amides, acetanilide and N-methyl benzamide, depending on the reaction conditions and the catalyst used. researchgate.net For example, using zeolite H-beta as a catalyst can lead to the formation of both isomers. researchgate.net

Table 2: Catalytic Systems for the Beckmann Rearrangement of this compound

Catalyst Solvent Temperature (°C) Product(s) Yield (%) Reference
Trifluoroacetic acid (TFA) Neat or various solvents Varies Acetanilide ~90-95 (isolated) unive.itunive.it
Zeolite H-beta Not specified ≥ 150 Acetanilide, N-methyl benzamide Not specified researchgate.net
Silicalite-N Not specified ≥ 150 Acetanilide Not specified researchgate.net
Mukaiyama reagent/Et3N CH3CN Room Temp. Acetanilide Good to quantitative researchgate.net

This compound and its derivatives are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. nbu.ac.in These include pyridines, isoquinolines, and other complex molecular structures. orgsyn.orgresearchgate.net Transition metal-catalyzed reactions, such as those involving rhodium, have been developed for the synthesis of isoquinolines from acetophenone oximes and alkynes through C-H bond activation. nbu.ac.inresearchgate.net

For example, rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates affords isoquinolines in good to excellent yields. researchgate.net Furthermore, photolysis of this compound esters has been shown to yield phenanthridines and related heterocycles. acs.org The versatility of this compound as a synthetic intermediate is further highlighted by its use in the construction of complex frameworks like azafluorenones through cascade reactions. researchgate.net

Precursor for Amides via Beckmann Rearrangement

Role of this compound in Catalysis

Beyond its role as a synthetic precursor, this compound and its derivatives are also utilized in the field of catalysis, both as organocatalysts and as ligands for metal-based catalysts.

While this compound itself is not a primary organocatalyst, its derivatives have been explored in organocatalytic transformations. For instance, trifluoroacetic acid has been shown to act as an organocatalyst in the Beckmann rearrangement of this compound, where the formation of a trifluoroacetylated intermediate is key to the catalytic cycle. unive.it Additionally, research has focused on developing new organocatalyst scaffolds for promoting reactions like hydrazone and oxime formation, where derivatives of 2-aminophenols and 2-(aminomethyl)benzimidazoles have shown significant rate enhancements. nih.gov

Oximes, including this compound, are effective ligands for a variety of metal ions and are used in both homogeneous and heterogeneous catalysis. nbu.ac.inwikipedia.org The nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Palladium complexes with oxime ligands have been successfully used as catalysts in C-C bond-forming reactions. dntb.gov.uaresearchgate.net For example, palladacycle complexes derived from oximes have shown high activity in Suzuki and Mizoroki-Heck coupling reactions. researchgate.net These catalysts can be anchored to solid supports like silica (B1680970) to create reusable heterogeneous catalysts. researchgate.net

In asymmetric catalysis, nitrogen-containing ligands are crucial for achieving high enantioselectivity. researchgate.net While not as common as other nitrogen-based ligands, oxime derivatives have been incorporated into ligand structures for asymmetric transfer hydrogenation of ketones. For example, ruthenium complexes with phosphinooxazoline ligands have shown excellent activity and enantioselectivity in the reduction of acetophenone. cmu.edu

Organocatalytic Applications of this compound Derivatives

This compound in Advanced Materials Development

This compound and its derivatives are versatile compounds that play a significant role in the development of advanced materials. Their unique chemical structure allows them to be incorporated into various polymeric systems, either as building blocks (monomers) or as agents that facilitate the hardening process (curing agents). This utility extends to the formulation of specialized coatings and resins with enhanced properties.

This compound can be chemically modified to serve as a monomer in polymerization reactions. For instance, new methacrylate (B99206) monomers with pendant oxime ester groups have been synthesized from this compound. researchgate.net These monomers can undergo free-radical copolymerization with other monomers, such as styrene (B11656), to create copolymers with tailored properties. researchgate.net The composition and microstructure of these copolymers are crucial for their final application, and understanding the monomer reactivity ratios allows for the design of materials with specific physical and chemical characteristics. researchgate.net

Furthermore, terpolymers, which are polymers consisting of three distinct monomers, have been synthesized using this compound derivatives. For example, a terpolymer resin has been created through the condensation of vanillin (B372448) oxime, formaldehyde (B43269), and p-hydroxyacetophenone. tandfonline.comtandfonline.com Similarly, copolymers have been synthesized by condensing the oxime of a ketone with formaldehyde and various comonomers like acetophenones. eajournals.org Research has also explored the synthesis of terpolymers from p-chlorothis compound, formaldehyde, and benzoic acid. researchgate.net

In addition to being a monomeric unit, this compound derivatives are effective as curing agents, particularly for epoxy resins. bohrium.com A synthesized terpolymer based on acetophenone was successfully used as an epoxy curing agent with diglycidyl ether of bisphenol A (DGEBA) resin. bohrium.com The oxime-urethane moieties in modified polymers can undergo photodecomposition to generate amines, which then act as crosslinking sites for epoxide groups, leading to the curing of the material. pcimag.com This process is valuable for creating stable, crosslinked polymer networks. pcimag.com

Table 1: Examples of Polymeric Systems Incorporating this compound Derivatives

Polymer TypeMonomers/ComponentsKey Findings/ApplicationsReference
CopolymerMethacrylate with pendant this compound ester, StyreneThermal stability of the copolymer increases with a higher mole fraction of styrene. Used to evaluate monomer reactivity ratios. researchgate.net
TerpolymerVanillin oxime, Formaldehyde, p-HydroxyacetophenoneResulting terpolymer (VOFHA) exhibited significant antimicrobial properties and thermal stability. tandfonline.comtandfonline.comresearchgate.net
Terpolymerp-Chlorothis compound, Formaldehyde, Benzoic acidSynthesized polymer (CAOFUBA) showed reasonably good antimicrobial activities. researchgate.net
Copolymer4-hydroxy benzaldehyde (B42025) oxime, Formaldehyde, Substituted acetophenonesThese terpolymers have demonstrated excellent antifungal activities and good thermal stability. eajournals.org
Terpolymer CompositeVanillylidenacetone, Formaldehyde, Chloroacetophenone; DGEBA epoxy resinThe synthesized terpolymer was used as an epoxy curing agent, forming a thermally and chemically stable composite. bohrium.com

The ability of this compound derivatives to be integrated into polymer backbones and to act as curing agents makes them valuable in the formulation of functional coatings and resins. These materials are designed to have specific properties, such as enhanced durability, chemical resistance, or biological activity.

Polymers incorporating this compound are noted for their use in industrial coatings and adhesives. For example, terpolymers synthesized from components including acetophenone derivatives have been used to create epoxy-based composites. bohrium.com These composites exhibit significant chemical stability when exposed to strong acids and bases, a critical property for protective coatings. bohrium.com

Furthermore, the thermal stability of these resins is a key characteristic. Thermogravimetric analysis (TGA) has been used to confirm the thermal stability of epoxy composites cured with acetophenone-based terpolymers. bohrium.com Similarly, other terpolymers have shown good thermal stability, with decomposition temperatures being a key parameter in determining their suitability for various applications. tandfonline.comeajournals.org The incorporation of this compound derivatives can also impart biological functionality to the resulting resins. Several studies have reported that polymers and terpolymers synthesized using these oximes possess significant antibacterial and antifungal properties. tandfonline.comeajournals.orgresearchgate.net This makes them promising candidates for antimicrobial coatings on medical devices or other surfaces where microbial growth is undesirable. tandfonline.comtandfonline.com

Incorporation into Polymeric Systems as Curing Agents or Monomers

Analytical Chemistry Applications of this compound

In analytical chemistry, this compound and its substituted forms serve as important reagents for the detection and quantification of various substances. They are particularly useful in forming complexes with metal ions and in modifying organic molecules to facilitate their analysis.

Acetophenone oximes, especially those with a hydroxyl group in the ortho-position, are excellent chelating agents that form stable, colored complexes with various transition metal ions. asianpubs.org This property is the basis for their use in spectrophotometry, a technique that measures the amount of light absorbed by a colored solution to determine the concentration of an analyte.

Several derivatives of this compound have been developed for the spectrophotometric determination of specific metal ions. For example, 2-Hydroxy-4-methoxy this compound (HMAO) is used as a reagent for the determination of Manganese (Mn(II)). orientjchem.orgresearchgate.netorientjchem.org The HMAO reagent forms a dark brown complex with Mn(II) in a chloroform (B151607) medium at a pH range of 8.0 to 11.0. orientjchem.orgresearchgate.net The color intensity of the complex is proportional to the concentration of manganese, following Beer's law over a specific concentration range. orientjchem.orgorientjchem.org

Similarly, 2-Hydroxy-4n-butoxy-5-bromo this compound (HBBAO) has been employed for the spectrophotometric determination of Copper (Cu(II)) and Cobalt (Co(II)). asianpubs.orgijpcbs.com With Cu(II), HBBAO forms a complex at a pH of 4-6, and with Co(II), it forms a yellowish-brown complex in a slightly basic medium (pH 7.0-9.0). asianpubs.orgijpcbs.com In both cases, the complex can be extracted into a non-polar solvent like chloroform for analysis. asianpubs.orgijpcbs.com

These methods are characterized by key parameters such as the metal-to-ligand ratio of the complex (often 1:2), the stability constant of the complex, molar absorptivity, and Sandell's sensitivity, which together define the reliability and effectiveness of the analytical procedure. asianpubs.orgorientjchem.orgijpcbs.com Potentiometric studies have also been used to investigate the complexation equilibria and determine the stability constants of complexes formed between this compound and various metal ions. e-journals.in

Table 2: Spectrophotometric Determination of Metal Ions Using this compound Derivatives

ReagentMetal IonOptimal pH RangeWavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)SolventReference
2-Hydroxy-4-methoxy this compound (HMAO)Mn(II)8.0 - 11.0Not Specified2.40 x 10²Chloroform orientjchem.orgresearchgate.netorientjchem.org
2-Hydroxy-4n-butoxy-5-bromo this compound (HBBAO)Cu(II)4.0 - 6.0650 nm134Chloroform asianpubs.org
2-Hydroxy-4n-butoxy-5-bromo this compound (HBBAO)Co(II)7.0 - 9.0640 nm312Chloroform ijpcbs.com

Derivatization is a chemical modification process used to convert an analyte into a substance that is more suitable for analysis by a specific chromatographic method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This compound itself, or the reaction to form an oxime, is utilized in this context.

Acetophenone has been evaluated as a derivatizing agent for the analysis of hydroxylamine, a challenging molecule to analyze due to its lack of a chromophore and high polarity. researchgate.net The reaction between acetophenone and hydroxylamine forms an oxime, which has different properties that could make it more amenable to GC or HPLC analysis. researchgate.net However, in one study, the derivatized product showed non-linear response and inadequate resolution. researchgate.net The general principle of converting ketones to oximes is a common strategy in analytical chemistry. nih.gov

Conversely, this compound and related compounds often require derivatization themselves to improve their stability and chromatographic properties for GC analysis. researchgate.net For instance, a GC method for monitoring the metabolism of this compound involves the silylation of the oxime, as well as its amine and hydroxylamine metabolites, using N,O-bis(trimethylsilyl)-acetamide. This derivatization enhances the thermal stability of the compounds and reduces tailing during chromatography, allowing for quantitative analysis at low concentrations. researchgate.net This highlights the dual role of oximes in chromatography: they can be the product of a derivatization reaction or the analyte that requires derivatization for accurate measurement. researchgate.netcore.ac.uk

Environmental and Sustainable Chemistry Perspectives on Acetophenone Oxime

Sustainable Synthetic Routes for Acetophenone (B1666503) Oxime Production

The development of environmentally benign and sustainable methods for the synthesis of acetophenone oxime is a significant focus in green chemistry. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. Key strategies include the use of recoverable catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation.

Several innovative and sustainable methods for the synthesis of this compound have been reported:

Solvent-Free Synthesis using a Recoverable Nano-catalyst: A highly efficient, solvent-free method involves the use of a SiO2@FeSO4 nano-composite as a recoverable catalyst. nanochemres.org In this process, acetophenone and hydroxylamine (B1172632) hydrochloride are ground with the nano-catalyst and heated in an oil bath, resulting in a 90% yield of this compound in just 10 minutes. nanochemres.org The nano-catalyst can be recovered and reused multiple times without a significant loss of activity, making it an economically and environmentally attractive option. nanochemres.org

Microwave-Assisted Synthesis in Green Solvents: Microwave irradiation has been effectively used to accelerate the oximation of acetophenone. orientjchem.org This method employs water or a mixture of water and ethanol (B145695) as green solvents, eliminating the need for hazardous organic solvents. orientjchem.org The reaction of acetophenone with hydroxylamine hydrochloride under microwave irradiation (300 W) for 130 seconds yields E-acetophenone oxime in 93% yield. orientjchem.org This approach offers advantages such as short reaction times, high yields, and the use of environmentally friendly solvents. orientjchem.org

Mechanochemical Synthesis: Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), provides a solvent-free and energy-efficient route to this compound. acs.orgresearchgate.net Milling acetophenone with hydroxylamine hydrochloride and imidazole (B134444) at room temperature can produce this compound efficiently. acs.orgrsc.org This method avoids the need for heating and solvents, reducing energy consumption and waste generation. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote the synthesis of oximes under green conditions. ajol.info The reaction of a carbonyl compound with hydroxylamine hydrochloride in water or water-ethanol can be accelerated by ultrasound irradiation, leading to high yields in short reaction times. ajol.info This method is simple, efficient, and avoids the use of toxic solvents. ajol.info

Catalytic Systems for Greener Reactions: The use of specific catalysts can significantly improve the sustainability of this compound synthesis. For instance, a process using a solid composite catalyst of silica (B1680970) gel loaded with composite chloride salt under microwave treatment has been developed for a related compound, 2-hydroxy-5-nonyl this compound. google.com Another approach utilizes trifluoroacetic acid (TFA) as an organo-catalyst for the Beckmann rearrangement of this compound, which is a subsequent reaction. unive.it TFA is non-toxic and does not accumulate in the environment. unive.it

These sustainable synthetic routes offer significant advantages over traditional methods by adhering to the principles of green chemistry. The table below summarizes and compares some of these modern approaches.

Table 1: Comparison of Sustainable Synthetic Routes for this compound

MethodCatalyst/ReagentSolventEnergy SourceReaction TimeYieldKey Advantages
Nano-catalysis nanochemres.orgSiO2@FeSO4 nano-compositeSolvent-freeOil bath (70-80 °C)10 min90%Recoverable catalyst, solvent-free, short reaction time.
Microwave-assisted orientjchem.orgNH2OH·HClWater-ethanolMicrowave (300 W)130 sec93%Green solvents, rapid reaction, high yield.
Mechanochemistry acs.orgrsc.orgImidazoleSolvent-freeBall milling30 min>95% (in situ)Solvent-free, energy-efficient, room temperature.
Ultrasound-assisted ajol.infoNH2OH·HClWater/Water-ethanolUltrasound1-3 min (for most)HighGreen solvents, rapid, simple procedure.

Chemical Degradation Pathways and Environmental Fate of this compound

Understanding the chemical degradation pathways and environmental fate of this compound is crucial for assessing its environmental impact. The compound's water solubility suggests it has the potential to be mobile in soil and water systems. thermofisher.comfishersci.com

Hydrolysis: The stability of this compound can be influenced by pH. For instance, the alkaline hydrolysis of this compound acetates has been studied, indicating that the oxime functional group can undergo transformation under certain environmental conditions. rsc.org

Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of acetophenone and related compounds. Direct photolysis of acetophenone in aerated aqueous solution leads to the formation of hydroxylated intermediates. sioc-journal.cn The photodegradation process is believed to involve reactive oxygen species. sioc-journal.cn While specific studies on the photodegradation of this compound are less common, research on related oxime derivatives provides insights. For example, O-acryloyl this compound copolymers undergo photochemical reactions in the solid phase. researchmap.jp Furthermore, studies on p-pyridinyl oxime carbamates show that they can undergo photochemical reactions and cause DNA photocleavage, with the process being influenced by photosensitizers like acetophenone. nih.gov This suggests that this compound itself could be susceptible to photodegradation, potentially breaking down into smaller, less complex molecules in the presence of light.

Environmental Fate Summary:

Mobility: Due to its water solubility, this compound is likely to be mobile in soil and aquatic environments. thermofisher.comfishersci.com

Persistence: While persistence is considered unlikely due to its water solubility, comprehensive data on its environmental persistence is lacking. thermofisher.com

Bioaccumulation: Bioaccumulation is considered unlikely. thermofisher.com

Degradation Products: Potential degradation products include acetophenone and ammonia (B1221849) through biological pathways, and hydroxylated derivatives through photodegradation. sioc-journal.cnnih.gov

Green Analytical Methods for Detection and Quantification of this compound

The development of green analytical methods for the detection and quantification of this compound aligns with the principles of sustainable chemistry by minimizing solvent consumption and waste generation.

Spectrophotometric Methods: Extractive spectrophotometry is a classic analytical technique that has been applied to the determination of metal ions using this compound derivatives. For example, 2-hydroxy-4n-butoxy-5-bromo this compound (HBBAO) has been used as a reagent for the extractive spectrophotometric determination of Nickel(II). researchgate.net While effective, these methods often rely on the use of organic solvents for extraction, which is a drawback from a green chemistry perspective. Efforts to develop greener spectrophotometric methods could involve using alternative, less hazardous solvents or solvent-free techniques.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of organic compounds, including oximes. It has been used to monitor the progress of reactions involving this compound and to quantify its presence in reaction mixtures. acs.org To make HPLC methods greener, analysts can focus on reducing solvent consumption by using shorter columns, smaller particle sizes, or employing more aqueous mobile phases where possible.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for analyzing this compound and its reaction products. unive.it It is particularly useful for volatile compounds. Green improvements in GC include using smaller bore columns to reduce carrier gas consumption and developing methods that require minimal sample preparation and solvent use.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). It has been employed to characterize this compound and to determine reaction yields. orientjchem.orgacs.org While the initial investment for NMR instrumentation is high, it is considered a green technique because it requires very small amounts of solvent (typically deuterated) and allows for the recovery of the sample.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, including the synthesis of this compound. nanochemres.orgorientjchem.org While traditional TLC uses organic solvents as the mobile phase, greener alternatives are being explored, such as using more benign solvents or developing solvent-free visualization techniques.

The table below provides an overview of analytical methods used for this compound with considerations for their "greenness."

Table 2: Analytical Methods for this compound and Green Chemistry Considerations

Analytical MethodApplicationGreen Chemistry Considerations
Spectrophotometry researchgate.netQuantification of metal complexesOften requires solvent extraction; potential for greener methods using alternative solvents.
HPLC acs.orgSeparation and quantificationCan be made greener by reducing solvent use (e.g., shorter columns, aqueous mobile phases).
GC/GC-MS unive.itAnalysis of volatile compoundsGreener approaches include using smaller columns and minimizing sample preparation.
NMR orientjchem.orgacs.orgStructural elucidation, quantificationInherently green due to small sample/solvent volumes and non-destructive nature.
TLC nanochemres.orgorientjchem.orgReaction monitoringSimple and fast; greenness can be improved by using benign solvents.

Emerging Research Frontiers and Future Directions in Acetophenone Oxime Chemistry

Development of Novel Reactivity Modes for Acetophenone (B1666503) Oxime

The exploration of new reactivity patterns for acetophenone oxime is a vibrant area of research, leading to the synthesis of complex molecular architectures. A notable advancement is the use of rhodium(III)-catalysis to achieve unprecedented transformations. For instance, a novel [3 + 2]/[4 + 2] annulation cascade reaction of this compound ethers with 3-acetoxy-1,4-enynes has been developed. rsc.org This method allows for the construction of intricate azafluorenone frameworks through the activation of both C–H and C–N π-bonds, with this compound ether acting as a three-atom/two-atom unit to form a five-membered carbocycle and a six-membered N-heterocycle in a single step. rsc.org Mechanistic studies suggest the formation of an allyl-Rh intermediate is key to controlling the chemoselectivity of this annulation reaction. rsc.org

Furthermore, rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates has been shown to produce isoquinolines in good to excellent yields with high regioselectivity under redox-neutral conditions. acs.org In this transformation, allenoates function as C2 synthons. The proposed mechanism involves arene C–H activation, allene (B1206475) insertion, and subsequent C–N coupling. acs.org The versatility of rhodium catalysis is also demonstrated in the reaction of this compound with various alkenes, such as styrene (B11656) and aliphatic terminal alkenes, to yield substituted dihydroisoquinolines. thieme-connect.com The use of a chiral catalyst in these reactions has been explored to improve regioselectivity. thieme-connect.com

Beyond rhodium catalysis, iron-catalyzed hydrogen-atom transfer has been employed in a cascade process for the synthesis of ketoximes. This transformation involves an intramolecular radical cyclization of an alkyne, followed by NO radical capture and tautomerization. researchgate.net

The development of novel reactivity is not limited to metal catalysis. For example, a new oxime synthesized from a natural product, 4-hydroxy-3-(isopenten-2-yl)-acetophenone, has shown potential in enhancing vascular relaxation, indicating a new direction for the application of this compound derivatives in medicinal chemistry. mdpi.com

Table 1: Examples of Novel Reactivity Modes of this compound Derivatives

Catalyst/Reagent Reactant(s) Product(s) Key Features
Rhodium(III) This compound ethers, 3-acetoxy-1,4-enynes Azafluorenone frameworks [3 + 2]/[4 + 2] annulation cascade, C-H and C-N bond activation
Rhodium(III) Acetophenone O-acetyl oximes, allenoates Isoquinolines Redox-neutral, high regioselectivity
Rhodium(III) This compound, alkenes (e.g., styrene) Dihydroisoquinolines C-H activation
Iron(III) nitrate Alkyne-containing substrates Ketoximes Hydrogen-atom transfer, radical cascade

Integration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and scalability. The integration of this compound and its reactions into these systems is a growing area of interest. For instance, the selective monobromination of acetophenone, a reaction that is often difficult to control in batch due to its high rate and exothermicity, has been successfully performed in a continuous flow microreactor setup. rsc.org This approach allows for high selectivity towards the desired mono-α-bromoketone by leveraging the superior mixing and thermal properties of microreactors. rsc.org A full multivariate optimization of reaction parameters such as temperature and reaction time was conducted, screening 60 different settings with minimal chemical consumption. rsc.org

The synthesis of m-Amino Acetophenone has also been adapted to a continuous two-step flow process. google.com This involves the nitration of acetophenone in a microreactor, followed by a subsequent reduction step. The use of microreactors allows for precise control of reaction conditions, leading to high conversion and selectivity for the desired meta isomer. google.com For example, using a ⅛″ tubular reactor at 10°C, a high yield of the meta product was achieved. google.com

Furthermore, the principles of flow chemistry have been applied to the synthesis of pharmaceutical intermediates. In one example, an acetophenone derivative is acylated in a 10 mL PFA reactor coil at room temperature, with inline purification yielding the product in quantitative yield. acs.org This demonstrates the potential for integrating multiple reaction and purification steps in a continuous flow system. The use of microreactors has also been investigated for biocatalytic reactions, such as the alcohol dehydrogenase (ADH)‐catalysed reduction of acetophenone. researchgate.netresearchgate.net

Table 2: Application of Flow Chemistry in Reactions Involving Acetophenone Derivatives

Reaction Reactor Type Key Advantages
Monobromination of acetophenone Microreactor High selectivity, improved safety, rapid optimization
Nitration of acetophenone Tubular microreactor Precise temperature control, high yield of meta isomer
Acylation of an acetophenone derivative PFA reactor coil Inline purification, quantitative yield
ADH-catalyzed reduction of acetophenone Microreactor Potential for continuous biocatalytic processes

High-Throughput Screening and Combinatorial Approaches in this compound Research

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of new reactions and catalysts. In the context of this compound chemistry, HTS platforms are being developed to efficiently screen for desired activities. One such platform has been created for the directed evolution of a Cp*Rh(III)-linked biohybrid catalyst. d-nb.info This HTS system, which includes affinity purification, enables the rapid screening of thousands of catalyst variants in a 96-well format, effectively eliminating background interference from host cells. d-nb.info Through three rounds of directed evolution, over 4,000 clones were screened, leading to the identification of a variant with a 4.9-fold increase in catalytic activity for the cycloaddition of acetophenone oximes with alkynes. d-nb.info

Another innovative HTS methodology is a pH-based, colorimetric assay developed for determining transaminase activity, using acetophenone as a substrate. researchgate.net This rapid assay can be performed on a 100 µL scale and allows for direct scaling of the reaction to a 25 mL development scale. researchgate.net The assay's convenience and low cost make it suitable for the rapid screening of transaminase activity and for optimizing reaction conditions to drive the equilibrium towards the desired amine product. researchgate.net

These HTS approaches are crucial for exploring the vast chemical space of potential catalysts and reaction conditions for this compound transformations. By enabling the rapid identification of promising candidates, these methods significantly accelerate the pace of research and development in this area.

Table 3: High-Throughput Screening Platforms in this compound Research

HTS Platform Application Throughput Key Finding
Affinity purification-based HTS Directed evolution of a biohybrid catalyst for cycloaddition of acetophenone oximes >4,000 clones Identification of a catalyst variant with 4.9-fold enhanced activity. d-nb.info
pH-based colorimetric assay Screening of transaminase activity with acetophenone High Rapid and scalable assay for determining enzyme activity. researchgate.net

Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions

Understanding the intricate details of reaction mechanisms and kinetics is paramount for optimizing chemical transformations. Advanced characterization techniques that allow for in situ monitoring are invaluable in this regard. In the study of this compound reactions, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool. For instance, the Beckmann rearrangement of this compound over porous solids like zeolites has been investigated using in situ ¹⁵N and ¹³C solid-state NMR. researchgate.net This technique allows for the direct observation of the N-protonation of the oxime on the acid sites of the zeolite at room temperature, as well as the formation of the two isomeric amides, acetanilide (B955) and N-methyl benzamide, at elevated temperatures. researchgate.net

The combination of in situ NMR with infrared (IR) spectroscopy provides a more comprehensive picture of the reaction pathway. These experimental techniques, when coupled with theoretical calculations, are instrumental in identifying the various species present at different stages of the reaction. researchgate.net The mechanochemical Beckmann rearrangement has also been monitored ex situ by withdrawing aliquots at different time intervals and analyzing them using GC-MS and thin-layer chromatography (TLC). acs.org

The coupling of NMR spectroscopy with flow and microreactor systems is another significant advancement, enabling real-time reaction monitoring and optimization. beilstein-journals.org This approach allows for the study of reaction kinetics and the detection of short-lived intermediates, providing valuable insights into the reaction mechanism. beilstein-journals.org The use of in situ IR probes in high-pressure cells has also been demonstrated for monitoring ligand exchange reactions in real-time. uno.edu

Table 4: Advanced Characterization Techniques for this compound Reactions

Technique Reaction Studied Information Obtained
In situ Solid-State NMR (¹⁵N, ¹³C) Beckmann rearrangement of this compound Identification of reaction intermediates and products, understanding of catalyst-substrate interactions. researchgate.net
Ex situ GC-MS and TLC Mechanochemical Beckmann rearrangement Monitoring of reaction progress until completion. acs.org
In situ NMR coupled with flow systems General reaction monitoring Real-time analysis of reaction kinetics and intermediates. beilstein-journals.org
In situ IR spectroscopy Ligand exchange reactions Real-time monitoring of reaction progress. uno.edu

Computational and Experimental Synergy in Understanding this compound Transformations

The synergy between computational modeling and experimental studies provides a powerful approach to unraveling the complex mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) calculations have been instrumental in providing evidence for the transformation processes in the iron-catalyzed synthesis of ketoximes. researchgate.net These calculations have helped to elucidate the stereoselective formation of the products. researchgate.net

In the context of the Beckmann rearrangement, DFT methods have been used to model the geometry of complexes formed from the adsorption of reactants, intermediates, and products on zeolite catalysts. researchgate.net The theoretical calculation of ¹⁵N and ¹³C NMR chemical shifts has been crucial for the interpretation of experimental solid-state NMR spectra, enabling the confident identification of the species present during the reaction. researchgate.net

Computational studies have also been employed to understand stereochemistry in various reactions. For example, modeling the hydrogen bond networks between a catalyst and substrates can help to explain and predict the stereochemical outcome of a reaction. whiterose.ac.uk This integrated approach, where experimental results are rationalized and predicted by computational models, is essential for the rational design of new catalysts and reaction conditions for this compound transformations. The combination of experimental and computational investigations has also been applied to the study of rhodium-catalyzed reactions, providing a deeper understanding of the reaction pathways. acs.org

Q & A

Q. What are the standard synthetic methodologies for acetophenone oxime, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized by refluxing acetophenone derivatives with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. Key parameters include molar ratios (e.g., 1:1.2 ketone-to-hydroxylamine), solvent selection (ethanol/water mixtures), and temperature control (60–80°C). Post-reaction purification involves recrystallization from ethanol or ethyl acetate. Yields typically range from 60–85%, with purity confirmed via melting point analysis and TLC (Rf ~0.20 in hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • ¹H NMR : Look for the oxime proton (NH) at δ ~9.8 ppm (broad singlet) and the methyl group adjacent to the C=N at δ ~2.3 ppm. Aromatic protons appear between δ 7.0–7.6 ppm. E/Z isomer ratios can be determined by integrating split peaks for the methyl group .
  • IR : Absence of the carbonyl stretch (~1680 cm⁻¹ for acetophenone) and presence of O-H (~3230 cm⁻¹) and C=N (~1590 cm⁻¹) stretches confirm oxime formation .
  • MS : The molecular ion peak at m/z 135 [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂OH) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is toxic (R25: toxic if swallowed) and irritant (R41: risk of serious eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at –20°C in airtight containers away from moisture. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .

Advanced Research Questions

Q. How do E/Z isomer ratios in this compound derivatives influence their reactivity, and what computational tools predict isomer stability?

E-isomers are often thermodynamically favored due to reduced steric hindrance. For example, this compound (1) forms an 8:1 E/Z ratio, as shown by ¹H NMR. MM2 molecular mechanics calculations predict lower total energy for E-isomers (~3 kcal/mol difference). Solvent polarity and reaction temperature during synthesis can shift the ratio; polar solvents stabilize the Z-isomer via hydrogen bonding .

Q. What catalytic systems are effective for functionalizing this compound in cyclization or cross-coupling reactions?

Palladium-based catalysts (e.g., Pd₂(dba)₃/Xantphos) enable cyclization of acetophenone O-(2-iodobenzyl)oxime to benzooxazepines (55% yield with Cs₂CO₃ as base). Copper catalysts (CuI/1,10-phenanthroline) facilitate Ullmann-type couplings for pyridine synthesis. Optimize ligand choice and solvent (dioxane or DMF) to suppress side reactions like hydrolysis .

Q. How can substituents on the acetophenone ring modulate biological activity in oxime esters?

Electron-withdrawing groups (e.g., –NO₂ at the para position) enhance antifungal activity by increasing electrophilicity at the C=N bond. QSAR studies show a correlation between Hammett σ values and IC₅₀ against Candida albicans. Terphthaloyl esters of 4-nitrothis compound exhibit 3× higher activity than unsubstituted analogs .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

Discrepancies in yields or isomer ratios often arise from variations in base strength (e.g., KOH vs. Cs₂CO₃) or moisture content. Systematic reproducibility studies should include:

  • Strict control of reaction atmosphere (N₂/Ar).
  • Pre-drying solvents (molecular sieves).
  • Validating catalyst purity via ICP-MS .

Methodological Guidance

Q. Designing experiments to study this compound’s role in photoactive materials: What parameters should be prioritized?

Focus on UV-Vis absorption spectra (λmax ~270 nm for this compound) and quantum yield measurements under controlled light sources (e.g., 254 nm UV). Monitor photodegradation byproducts via HPLC-MS and correlate with substituent effects (e.g., –CF₃ groups increase photostability) .

Q. How to analyze conflicting NMR data for this compound complexes with transition metals?

Paramagnetic broadening in Cu(II) or Fe(III) complexes can obscure signals. Use deuterated DMSO-d₆ to enhance solubility, and acquire 2D NMR (COSY, HSQC) to assign peaks. Compare with DFT-calculated chemical shifts for proposed structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.